molecular formula C21H18N6O B12214355 7-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

7-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B12214355
M. Wt: 370.4 g/mol
InChI Key: DLQBQBNSYYFRNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine” is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine” typically involves multi-step organic reactions. The starting materials often include substituted phenyl hydrazines and various aldehydes or ketones. The reaction conditions may involve:

    Condensation reactions: Using acidic or basic catalysts.

    Cyclization reactions: Often requiring heating and specific solvents.

    Purification: Techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds may involve:

    Batch processing: For small-scale production.

    Continuous flow synthesis: For large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

“7-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine” can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Using reducing agents like sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts for condensation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules.

Biology

In biological research, it may be studied for its potential interactions with various biological targets.

Medicine

In medicinal chemistry, it may be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industry, it may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of “7-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating specific enzymes.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
  • 7-(2,4-dimethylphenyl)-3-(4-hydroxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
  • 7-(2,4-dimethylphenyl)-3-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Uniqueness

The uniqueness of “this compound” lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H18N6O

Molecular Weight

370.4 g/mol

IUPAC Name

10-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C21H18N6O/c1-13-4-9-18(14(2)10-13)27-20-17(11-23-27)21-25-24-19(26(21)12-22-20)15-5-7-16(28-3)8-6-15/h4-12H,1-3H3

InChI Key

DLQBQBNSYYFRNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=C(C=C5)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.